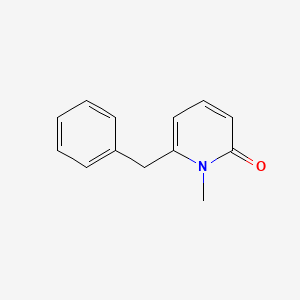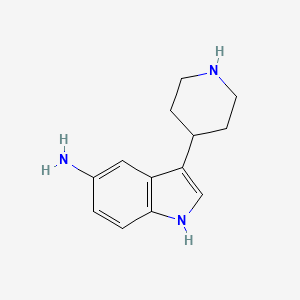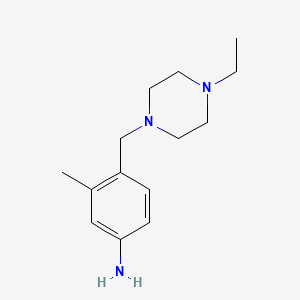
2-(Bromomethyl)-3-iodoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Bromomethyl)-3-iodoquinoline is a heterocyclic organic compound that features both bromine and iodine atoms attached to a quinoline ring. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of both bromine and iodine in the molecule makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-3-iodoquinoline typically involves the bromination and iodination of quinoline derivatives. One common method includes the bromination of 3-iodoquinoline using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds through a radical mechanism, resulting in the selective bromination at the 2-position of the quinoline ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, solvent, and reagent concentration can optimize the production process. Solvents like dichloromethane or acetonitrile are commonly used in these reactions .
化学反应分析
Types of Reactions: 2-(Bromomethyl)-3-iodoquinoline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Cross-Coupling Reactions: The iodine atom can participate in Suzuki-Miyaura or Stille coupling reactions to form carbon-carbon bonds.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form quinoline derivatives with double bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, or stannanes in the presence of bases like potassium carbonate or cesium carbonate in solvents such as toluene or THF.
Elimination Reactions: Strong bases like sodium hydride or potassium tert-butoxide in solvents like DMSO or THF.
Major Products:
Nucleophilic Substitution: Formation of substituted quinoline derivatives.
Cross-Coupling Reactions: Formation of biaryl or heteroaryl-quinoline compounds.
Elimination Reactions: Formation of alkenyl-quinoline derivatives.
科学研究应用
2-(Bromomethyl)-3-iodoquinoline has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-(Bromomethyl)-3-iodoquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. For example, it can inhibit the activity of certain enzymes by forming covalent bonds with nucleophilic residues in the active site . Additionally, its ability to undergo cross-coupling reactions allows it to be incorporated into larger molecules that can modulate biological pathways .
相似化合物的比较
Comparison: 2-(Bromomethyl)-3-iodoquinoline is unique due to the presence of both bromine and iodine atoms on the quinoline ring, which provides distinct reactivity and versatility in organic synthesis. Compared to other bromomethyl compounds, it offers additional functionalization options through cross-coupling reactions involving the iodine atom. This dual functionality makes it a valuable intermediate for the synthesis of complex molecules with diverse applications.
属性
分子式 |
C10H7BrIN |
|---|---|
分子量 |
347.98 g/mol |
IUPAC 名称 |
2-(bromomethyl)-3-iodoquinoline |
InChI |
InChI=1S/C10H7BrIN/c11-6-10-8(12)5-7-3-1-2-4-9(7)13-10/h1-5H,6H2 |
InChI 键 |
ZXOMNDXBDDOCSK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)CBr)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl N-[4-(2-cyanoacetyl)cyclohexyl]carbamate](/img/structure/B13883633.png)
![2-[(Dimethylamino)methyl]-1-benzothiophen-5-amine](/img/structure/B13883636.png)
![8-[2-(4-nitrophenyl)ethyl]-1,4-Dioxa-8-azaspiro[4.5]decane](/img/structure/B13883637.png)

![3-[(3-Aminophenyl)-hydroxymethyl]-1-phenylpyridazin-4-one](/img/structure/B13883654.png)
![7-(4-Methylpyridin-3-yl)-3-phenylthieno[3,2-b]pyridine](/img/structure/B13883663.png)
![3-[4-[(3,4-Dichlorophenyl)methoxy]-3-nitrophenyl]-3-ethoxypropanoic acid](/img/structure/B13883664.png)

![5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13883676.png)

![1-[2-(2,7-Dibromocarbazol-9-yl)ethyl]pyrrolidin-2-one](/img/structure/B13883692.png)

![1,2-Propanediol,3-[4-(1h-imidazol-2-yl)phenoxy]-](/img/structure/B13883703.png)
